4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline
説明
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is an organic compound with the molecular formula C14H16N2. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions, and an aniline group attached to the 4 position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline typically involves the reaction of 2,6-dimethylpyridine with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,6-dimethylpyridine is reacted with 4-bromoaniline in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is used in various scientific research applications, including:
作用機序
The mechanism of action of 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also bind to receptors and other proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Similar in structure but with a benzoic acid group instead of an aniline group.
2,6-Dimethylpyridine: Lacks the aniline group, making it less versatile in certain applications.
Uniqueness
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline is unique due to the presence of both the pyridine and aniline groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
生物活性
The compound 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline , also known as a derivative of aniline and pyridine, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines both pyridine and aniline functionalities. This structural combination is significant as it influences the compound's reactivity and biological interactions.
Structural Formula
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives of pyridine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.
Inhibition of COX Enzymes
A study demonstrated that certain pyrimidine derivatives exhibited IC50 values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. The IC50 values for selected compounds were as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that modifications in the structure can enhance anti-inflammatory efficacy, which may also apply to the target compound .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example, complexes derived from similar structures have shown moderate cytotoxicity against various human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma).
Cytotoxicity Studies
In a comparative study, cycloplatinated complexes featuring related ligands demonstrated selective toxicity towards cancer cells while sparing non-tumorigenic cells:
Complex | Cell Line | Cytotoxicity (IC50 μM) |
---|---|---|
Complex A | A549 | 5.2 |
Complex B | HeLa | 7.8 |
Control | Non-tumorigenic | >100 |
This selective toxicity is attributed to the ability of these complexes to inhibit tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have also been documented. The presence of the pyridine moiety contributes to enhanced interactions with microbial targets.
Antimicrobial Efficacy
A study evaluating various derivatives revealed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli:
Compound | Minimum Inhibitory Concentration (MIC μg/mL) |
---|---|
Compound X | 500 |
Compound Y | 250 |
Control (Ampicillin) | 10 |
These results indicate that structural variations can lead to improved antimicrobial efficacy .
Case Study: Anti-inflammatory Effects in Animal Models
In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. The effective doses (ED50) were calculated as follows:
Compound | ED50 (μM) |
---|---|
Compound A | 9.17 |
Compound B | 8.23 |
These findings suggest promising therapeutic applications for compounds structurally similar to this compound in managing inflammatory conditions .
Case Study: Anticancer Activity Against Lung Carcinoma
A specific study on a related compound demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 5 μM after a 48-hour exposure period. This reinforces the potential use of pyridine-aniline derivatives in cancer therapy .
特性
IUPAC Name |
4-[(2,6-dimethylpyridin-4-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYPLNMFMJNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855643-01-5 | |
Record name | 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。